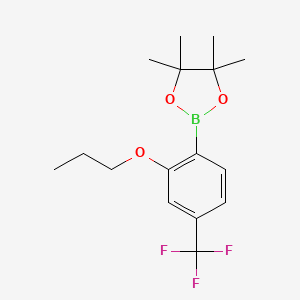
2-Fluoro-5-iodo-4-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-iodo-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6FIO. This compound is characterized by the presence of fluorine, iodine, and a methyl group attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-4-methylbenzaldehyde typically involves the iodination of 2-Fluoro-4-methylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-iodo-4-methylbenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzaldehydes with various functional groups replacing the iodine atom.
Oxidation Reactions: The major product is 2-Fluoro-5-iodo-4-methylbenzoic acid.
Reduction Reactions: The major product is 2-Fluoro-5-iodo-4-methylbenzyl alcohol.
Applications De Recherche Scientifique
2-Fluoro-5-iodo-4-methylbenzaldehyde is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-iodo-4-methylbenzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on the functional groups present in the molecule. The pathways involved include enzyme-substrate interactions and the modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-methylbenzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Fluoro-4-iodobenzaldehyde: Lacks the methyl group, affecting its steric properties and reactivity.
2-Fluoro-5-iodo-4-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group, altering its electronic properties
Uniqueness
2-Fluoro-5-iodo-4-methylbenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity patterns. The combination of these substituents allows for selective functionalization and the synthesis of complex molecules with specific properties .
Propriétés
Formule moléculaire |
C8H6FIO |
|---|---|
Poids moléculaire |
264.03 g/mol |
Nom IUPAC |
2-fluoro-5-iodo-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H6FIO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 |
Clé InChI |
UMALGJLVIWGQQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1I)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






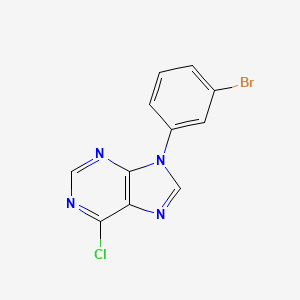



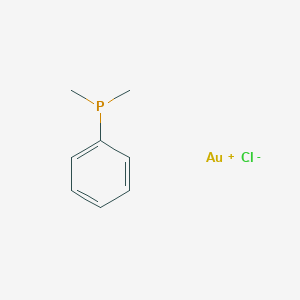
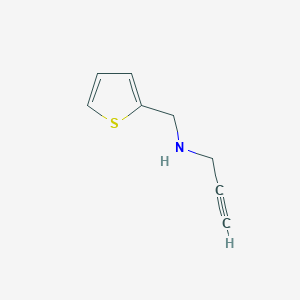
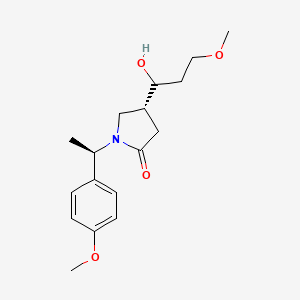

![4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B14024420.png)
